Cas no 636-01-1 ((2E)-3-(2,5-Dihydroxyphenyl)acrylic Acid)

(2E)-3-(2,5-Dihydroxyphenyl)acrylic Acid 化学的及び物理的性質
名前と識別子
-
- (E)-3-(2,5-Dihydroxyphenyl)acrylic acid
- (2E)-3-(2,5-Dihydroxyphenyl)acrylic acid
- 2,5-Dihydroxycinnamic acid
- 2-Propenoic acid,3-(2,5-dihydroxyphenyl)-
- (2E)-2,5-DIHYDROXYCINNAMIC ACID
- 2,4-DIHYDROOXYACETOPHENON
- 2,5-dihydrocinnamic acid
- 2,5-dihydroxy-cinnamic acid
- 2,5-Dihydroxy-zimtsaeure
- 3-(2,5-dihydroxyphenyl)-2-propenoic acid
- 3-(2,5-Dihydroxy-phenyl)-acrylicacid
- 5-Hydroxy-cumarsaeure
- RARECHEM BK HW 0140
- 3-(2,5-dihydroxyphenyl)acrylic acid
- 3-(2,5-dihydroxyphenyl)prop-2-enoic acid
- 2,5-dihydroxystyrylcarbamic acid
- (2E)-3-(2,5-dihydroxyphenyl)prop-2-enoic acid
- 2,5-Dihydroxyzimtsaure
- 2-Propenoic acid, 3-(2,5-dihydroxyphenyl)-, (2E)-
- BDBM50025476
- SBB052822
- AR-683/43306427
- 38489-67-7
- trans-2,5-Dihydroxycinnamic acid
- grevillic acid
- CS-0266321
- DTXSID001030505
- (E)-3-(2,5-dihydroxyphenyl)prop-2-enoic Acid
- AKOS006345761
- EN300-1849168
- CINNAMIC ACID, 2,5-DIHYDROXY-
- 6EHK92QE99
- CHEMBL450484
- SCHEMBL344638
- 636-01-1
- 3-(2,5-dihydroxyphenyl)acrylicacid
- (2E)-3-(2,5-Dihydroxyphenyl)-2-propenoic acid
- UNII-6EHK92QE99
- 2,5-DIHYDROXYCINNAMICACID
- MFCD00075834
- (e)-2,5-dihydroxycinnamic acid
- TS-00197
- Q4596785
- FT-0610383
- 2-Propenoic acid, 3-(2,5-dihydroxyphenyl)-
- AKOS028111155
- A11070
- (2E)-3-(2,5-Dihydroxyphenyl)acrylic Acid
-
- MDL: MFCD00075834
- インチ: 1S/C9H8O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-1+
- InChIKey: JXIPYOZBOMUUCA-DAFODLJHSA-N
- ほほえんだ: O([H])C1C([H])=C([H])C(=C([H])C=1/C(/[H])=C(\[H])/C(=O)O[H])O[H]
計算された属性
- せいみつぶんしりょう: 180.04200
- どういたいしつりょう: 180.042
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 77.8
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 457.8±35.0 °C at 760 mmHg
- フラッシュポイント: 244.8±22.4 °C
- 屈折率: 1.706
- PSA: 77.76000
- LogP: 1.19560
- じょうきあつ: 0.0±1.2 mmHg at 25°C
(2E)-3-(2,5-Dihydroxyphenyl)acrylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2E)-3-(2,5-Dihydroxyphenyl)acrylic Acid 税関データ
- 税関コード:2918290000
- 税関データ:
中国税関コード:
2918290000概要:
2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%
(2E)-3-(2,5-Dihydroxyphenyl)acrylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D494523-50mg |
(2E)-3-(2,5-Dihydroxyphenyl)acrylic Acid |
636-01-1 | 50mg |
$ 50.00 | 2022-06-05 | ||
TRC | D494523-100mg |
(2E)-3-(2,5-Dihydroxyphenyl)acrylic Acid |
636-01-1 | 100mg |
$ 70.00 | 2022-06-05 | ||
Alichem | A019119998-5g |
(E)-3-(2,5-Dihydroxyphenyl)acrylic acid |
636-01-1 | 95% | 5g |
$1179.20 | 2023-09-01 | |
eNovation Chemicals LLC | D584197-500mg |
2,5-DIHYDROXYCINNAMIC ACID |
636-01-1 | 95% | 500mg |
$615 | 2024-05-24 | |
Alichem | A019119998-10g |
(E)-3-(2,5-Dihydroxyphenyl)acrylic acid |
636-01-1 | 95% | 10g |
$1532.96 | 2023-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D906784-250mg |
3-(2,5-Dihydroxyphenyl)acrylic acid |
636-01-1 | 95% | 250mg |
2,034.00 | 2021-05-17 | |
Chemenu | CM123382-1g |
(E)-3-(2,5-dihydroxyphenyl)acrylic acid |
636-01-1 | 95% | 1g |
$215 | 2023-01-09 | |
abcr | AB247163-5g |
(2E)-3-(2,5-Dihydroxyphenyl)acrylic acid, 97%; . |
636-01-1 | 97% | 5g |
€1489.50 | 2024-06-09 | |
Aaron | AR00EB0K-50mg |
2,5-DIHYDROXYCINNAMIC ACID |
636-01-1 | 95% | 50mg |
$116.00 | 2025-01-24 | |
A2B Chem LLC | AG66360-250mg |
2,5-Dihydroxycinnamic acid |
636-01-1 | 250mg |
$225.00 | 2024-04-19 |
(2E)-3-(2,5-Dihydroxyphenyl)acrylic Acid 関連文献
-
Zhiqiang Gan,Juan Jiang,Honglin Tao,Shiying Luo,Xianli Meng,Jia Yu,Yi Zhang,Ce Tang RSC Adv. 2021 11 28761
-
S. Tuomikoski,K. Huikko,K. Grigoras,P. ?stman,R. Kostiainen,M. Baumann,J. Abian,T. Kotiaho,S. Franssila Lab Chip 2002 2 247
-
Yingdi Zhu,Liang Qiao,Michel Prudent,Alexandra Bondarenko,Natalia Gasilova,Siham Beggah M?ller,Niels Lion,Horst Pick,Tianqi Gong,Zhuoxin Chen,Pengyuan Yang,Lysiane Tissières Lovey,Hubert H. Girault Chem. Sci. 2016 7 2987
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Hydroxycinnamic acids
(2E)-3-(2,5-Dihydroxyphenyl)acrylic Acidに関する追加情報
Chemical Profile of (2E)-3-(2,5-Dihydroxyphenyl)acrylic Acid (CAS No. 636-01-1)
(2E)-3-(2,5-Dihydroxyphenyl)acrylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 636-01-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its acrylic acid backbone and substituted hydroxyphenyl group, has garnered attention due to its versatile applications and potential in drug development. The presence of two hydroxyl groups on the aromatic ring enhances its reactivity, making it a valuable intermediate in synthesizing various bioactive molecules.
The structure of (2E)-3-(2,5-Dihydroxyphenyl)acrylic acid consists of a conjugated system comprising an acrylic double bond and a phenolic moiety. This configuration allows for multiple functionalization pathways, enabling chemists to tailor its properties for specific applications. The molecule's ability to participate in hydrogen bonding and π-π interactions further extends its utility in medicinal chemistry and material science.
In recent years, research has highlighted the pharmacological significance of (2E)-3-(2,5-Dihydroxyphenyl)acrylic acid. Studies have demonstrated its potential role in modulating inflammatory pathways and antioxidant activities. The hydroxyl groups on the phenyl ring contribute to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Furthermore, the acrylic acid moiety can be further functionalized to develop novel therapeutic agents targeting neurological disorders, cancer, and cardiovascular diseases.
One of the most compelling aspects of (2E)-3-(2,5-Dihydroxyphenyl)acrylic acid is its role as a precursor in synthesizing complex pharmacophores. Researchers have leveraged this compound to develop inhibitors of enzymes such as lipoxygenase and cyclooxygenase, which are pivotal in inflammatory responses. The structural features of this molecule allow for selective binding to target proteins, minimizing side effects associated with non-specific interactions.
Advances in computational chemistry have also facilitated the design of derivatives of (2E)-3-(2,5-Dihydroxyphenyl)acrylic acid with enhanced pharmacokinetic properties. Molecular modeling studies have predicted that modifications at the acrylic double bond or the phenolic hydroxyl groups can improve solubility and bioavailability. These insights are guiding experimental efforts to optimize drug candidates for clinical trials.
The synthesis of (2E)-3-(2,5-Dihydroxyphenyl)acrylic acid typically involves phenol derivatives and acrylic acid through condensation reactions. Catalytic methods have been explored to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Green chemistry approaches are also being adopted to minimize waste and energy consumption during production.
In conclusion, (2E)-3-(2,5-Dihydroxyphenyl)acrylic acid (CAS No. 636-01-1) represents a promising compound in pharmaceutical research. Its unique structural features and reactivity make it a valuable building block for developing novel therapeutics. As research continues to uncover new applications and synthetic methodologies, this molecule is poised to play a significant role in addressing global health challenges.
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